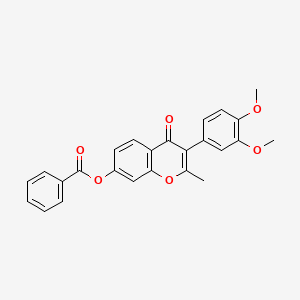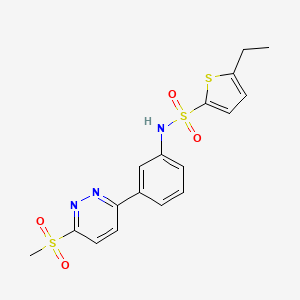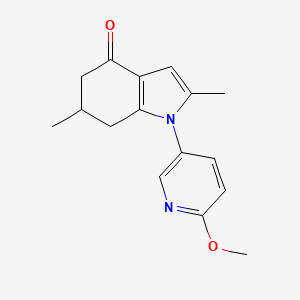
N-(2,4-dimethoxyphenyl)-2-(1-phenylimidazol-2-yl)sulfanylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2,4-dimethoxyphenyl)-2-(1-phenylimidazol-2-yl)sulfanylacetamide, also known as DPA-714, is a novel ligand that has been developed for imaging neuroinflammation. Neuroinflammation is a process that occurs in the central nervous system (CNS) in response to injury or infection, and it is characterized by the activation of microglia and astrocytes. DPA-714 has been shown to bind to the translocator protein (TSPO) that is expressed on activated microglia and astrocytes, making it a promising tool for imaging neuroinflammation.
Scientific Research Applications
Anticancer Activity
- Novel sulfonamide derivatives containing a 3,4-dimethoxyphenyl moiety, structurally similar to N-(2,4-dimethoxyphenyl)-2-(1-phenylimidazol-2-yl)sulfanylacetamide, have been synthesized and evaluated for anticancer activity against several cancer cell lines, demonstrating significant cytotoxic effects. These compounds showed potential as inhibitors of the vascular endothelial growth factor receptor (VEGFR)-2, which is crucial in cancer development (Ghorab et al., 2016).
Synthesis and Characterization
- A series of 4-arylsulfonyl-1,3-oxazoles, including a compound similar to N-(2,4-dimethoxyphenyl)-2-(1-phenylimidazol-2-yl)sulfanylacetamide, was synthesized and characterized, showing significant anticancer activities against a range of cancer cell lines. These compounds were evaluated for their potential in inhibiting cancer cell growth, suggesting their promise as lead compounds for further cancer research (Zyabrev et al., 2022).
Antimicrobial and Antioxidant Properties
- Research on 4,5-dihydro-1,3,4-oxadiazole-2-thiones derivatives, which share structural similarities with the compound , revealed good antibacterial and potent antioxidant activities. These findings highlight the compound's potential in antimicrobial and antioxidant applications (Karanth et al., 2019).
Enzyme Inhibition
- Studies on BPTES analogs, related to N-(2,4-dimethoxyphenyl)-2-(1-phenylimidazol-2-yl)sulfanylacetamide, demonstrated their effectiveness as inhibitors of kidney-type glutaminase (GLS), highlighting their potential in cancer therapy. These compounds showed promising results in vitro against human lymphoma cells and in a mouse xenograft model (Shukla et al., 2012).
Antibacterial Potential
- N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides, structurally related to the compound of interest, were synthesized and displayed significant antibacterial activity against various bacterial strains. These findings suggest potential applications in developing new antibacterial agents (Siddiqui et al., 2014).
properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-(1-phenylimidazol-2-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3S/c1-24-15-8-9-16(17(12-15)25-2)21-18(23)13-26-19-20-10-11-22(19)14-6-4-3-5-7-14/h3-12H,13H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWBHQQRXYDQQKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CSC2=NC=CN2C3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethoxyphenyl)-2-(1-phenylimidazol-2-yl)sulfanylacetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Methyl-4-{[2-(3-methyl-4-nitro-5-isoxazolyl)vinyl]amino}benzenol](/img/structure/B2581392.png)

![1-[(3-Bromophenyl)methyl]-4-cyclopropylsulfonylpiperazine](/img/structure/B2581394.png)

![3-(4-bromophenyl)-9-isopropyl-5,7-dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2581396.png)

![1-((5-Cyclopropylpyridin-3-yl)methyl)-3-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)urea](/img/structure/B2581403.png)
![{3-[(Cyclopentyloxy)methyl]-4-fluorophenyl}methanamine](/img/structure/B2581404.png)
![5-bromo-2-chloro-N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B2581405.png)

![(1S,2S,5R,6S)-2-Amino-6-[(2-methylpropan-2-yl)oxycarbonyl]bicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B2581407.png)
![Ethyl 2-thioxo-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-1,3-dithiole-4-carboxylate](/img/structure/B2581408.png)

![N-(3-chloro-2-methylphenyl)-2-{5-oxo-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-4-yl}acetamide](/img/structure/B2581413.png)